ethyl N-(2-cyano-4-nitrophenyl)glycinate
Overview
Description
Ethyl N-(2-cyano-4-nitrophenyl)glycinate, also known as ethyl cyanoacrylate, is an ester of cyanoacrylate and an organic nitro compound. It is a colorless, odorless, and non-toxic solid that is used in a variety of scientific and industrial applications. In particular, it is used in the synthesis of polymers, as a catalyst in organic reactions, and as a curing agent for coatings and adhesives. It is also used as a reagent in the production of pharmaceuticals and other compounds.
Scientific Research Applications
Synthesis and Application in Chemical Reactions
- Ethyl N-(2-cyano-4-nitrophenyl)glycinate is utilized in the Lossen rearrangement process, a vital reaction in organic chemistry. This rearrangement is employed for synthesizing hydroxamic acids and ureas from carboxylic acids. A notable aspect of this application is the achievement of good yields without racemization, under mild conditions. This approach is compatible with various protecting groups and allows for environmentally friendly and cost-effective synthesis due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
Role in Molecular Docking and Drug Development
- In the realm of drug development, ethyl glycinate derivatives, such as this compound, have been synthesized and analyzed through molecular docking studies. These compounds exhibit binding energies suggestive of potential inhibitory activity against enzymes like COX2. This indicates their significance in the development of new pharmaceutical agents (Eugene L., Afoke, Aronimo, & Olowolafe, 2020).
Use in Photophysical Studies
- The compound is also involved in photophysical studies, where its derivatives are investigated for properties like solvatochromism and luminescence. These studies are crucial for understanding the behavior of such compounds under different environmental conditions and can lead to applications in optical and electronic devices (Alkhimova, Babashkina, & Safin, 2021).
Applications in Synthetic Chemistry
- This compound is also used in various synthetic chemistry processes. For instance, its use in the synthesis of novel compounds like pyrroles, highlighting its versatility and importance in the field of organic synthesis (Hombrecher & Horter, 1990).
properties
IUPAC Name |
ethyl 2-(2-cyano-4-nitroanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-4-3-9(14(16)17)5-8(10)6-12/h3-5,13H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJEFDHGOMHKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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